3-cyclopropyl-6-(2-furyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-6-(2-furyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a furyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-(2-furyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the various substituents. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the phenyl and furyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-(2-furyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as amino or alkyl groups .
Scientific Research Applications
3-cyclopropyl-6-(2-furyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in catalytic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-(2-furyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridines with different substituents, such as:
- 3-cyclopropyl-6-methoxy-2-(trifluoromethyl)pyridine
- 2-fluoro-4-(trifluoromethyl)pyridine
- 2-(trifluoromethyl)pyridine-3-carboxylic acid
Uniqueness
The uniqueness of 3-cyclopropyl-6-(2-furyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H14F3N3O |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
3-cyclopropyl-6-(furan-2-yl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H14F3N3O/c21-20(22,23)14-11-15(16-7-4-10-27-16)24-19-17(14)18(12-8-9-12)25-26(19)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2 |
InChI Key |
DKBUXOGHHNJODW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CO4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.